molecular formula C27H24BrN3O4 B2993504 N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide CAS No. 1223855-64-8

N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide

Cat. No.: B2993504
CAS No.: 1223855-64-8
M. Wt: 534.41
InChI Key: GYACMLRUEZZALV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a synthetic small molecule featuring a chromeno[2,3-c]pyrazole core fused with a substituted arylacetamide moiety. Its structure integrates a bromophenyl group, a 3,4-dimethylphenyl substituent, and a methoxy group, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-4H-chromeno[2,3-c]pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrN3O4/c1-16-7-12-21(13-17(16)2)31-26(33)22-14-18-5-4-6-23(34-3)25(18)35-27(22)30(31)15-24(32)29-20-10-8-19(28)9-11-20/h4-13H,14-15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYACMLRUEZZALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N2CC(=O)NC4=CC=C(C=C4)Br)OC5=C(C3)C=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Antioxidant Activity

Research indicates that compounds related to the chromeno[2,3-c]pyrazole structure exhibit significant antioxidant properties. For instance, derivatives of chromeno compounds have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anticancer Potential

Studies have demonstrated that similar compounds possess anticancer activities. For example, chromeno derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under review may share these properties due to structural similarities.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Similar chromeno compounds have been reported to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation . Further investigation is necessary to elucidate the specific enzymes affected by this compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. A common approach is the one-pot multicomponent reaction, which streamlines the synthesis of complex heterocycles while maintaining high yields .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant activity of chromeno derivatives; found effective radical scavenging .
Study 2 Evaluated anticancer properties of similar compounds; reported inhibition of cell proliferation in various cancer cell lines .
Study 3 Explored enzyme inhibition; indicated potential for inhibiting metabolic enzymes linked to cancer .

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Chromeno[2,3-c]pyrazole 4-Bromophenyl, 3,4-dimethylphenyl, 8-methoxy ~564.4 Extended π-system, multiple H-bond acceptors/donors
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Acetamide 4-Bromophenyl, 3,4-difluorophenyl ~326.1 Simpler backbone, halogenated aryl groups

Key Observations :

  • The target compound’s chromenopyrazole core introduces rigidity and planar geometry, contrasting with the flexible acetamide backbone of simpler analogues like the 3,4-difluorophenyl derivative .
  • The 8-methoxy group in the target enhances electron density and may improve solubility compared to non-polar substituents.

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Data Comparison

Parameter Target Compound* 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
Dihedral Angle (Aryl-Acetamide) Not Reported 40.0°–86.3°
Hydrogen Bonds Likely N–H⋯O, C–H⋯O/F N–H⋯O, C–H⋯O/F observed
Packing Stability Expected high (extended H-bond network) Moderate (chain-like packing along [100])

*Inferred from structural analogs and computational predictions.

Analysis :

  • The dihedral angles in simpler acetamides (e.g., 66.4° between aryl planes in ) suggest twisted conformations that reduce steric clashes. The target’s fused chromenopyrazole system likely enforces coplanarity, affecting π-π stacking and intermolecular interactions.
  • Both compounds utilize N–H⋯O and C–H⋯X (X = O, F) interactions for crystal packing, as described by graph set analysis .

Yield Comparison :

  • Simpler acetamides achieve yields >80% under mild conditions , whereas the target’s multi-step synthesis may result in lower yields due to steric and electronic challenges.

Research Findings and Implications

  • Structural Insights: The target’s chromenopyrazole core and methoxy group may improve binding affinity in enzyme pockets compared to simpler acetamides, though at the cost of synthetic complexity.
  • Crystallography : SHELX software is critical for resolving complex structures, particularly hydrogen-bonding networks that dictate stability and solubility.
  • Functional Versatility : The bromophenyl group in both compounds enhances electronic interactions, while fluorinated analogs prioritize metabolic stability .

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